
1-(4-Chlorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of demethylchlorocitalopram involves several steps, starting from the precursor compounds used in the production of citalopram. The process typically includes:
Formation of the intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, including halogenation and nitration.
Reduction and substitution: The intermediate undergoes reduction and substitution reactions to introduce the desired functional groups.
Final conversion: The final step involves the conversion of the intermediate to demethylchlorocitalopram through demethylation and chlorination reactions.
Industrial Production Methods: Industrial production of demethylchlorocitalopram follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of advanced techniques such as continuous flow chemistry and automated synthesis .
化学反応の分析
Types of Reactions: Demethylchlorocitalopram undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various derivatives of demethylchlorocitalopram, such as its oxides, reduced forms, and substituted analogs .
科学的研究の応用
Demethylchlorocitalopram has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of citalopram and its metabolites.
Biology: It is studied for its effects on serotonin reuptake and its role in neurotransmission.
Medicine: Research focuses on its potential therapeutic effects and its role in the pharmacokinetics of citalopram and escitalopram.
Industry: It is used in the development of new antidepressant drugs and in the study of drug metabolism .
作用機序
Demethylchlorocitalopram exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound primarily targets the serotonin transporter (solute carrier family 6 member 4), which is responsible for the reuptake of serotonin from the synaptic cleft .
類似化合物との比較
Desmethylcitalopram: Another metabolite of citalopram with similar SSRI activity.
Desmethylsertraline: A metabolite of sertraline with SSRI properties.
Desmethylvenlafaxine: A metabolite of venlafaxine with serotonin-norepinephrine reuptake inhibitor (SNRI) activity
Uniqueness: Demethylchlorocitalopram is unique due to its specific structural modifications, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. It has a different metabolic pathway compared to other similar compounds, leading to variations in its therapeutic effects and side effect profile .
特性
分子式 |
C19H19ClN2O |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H19ClN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 |
InChIキー |
GPKQVLTWAMPYDA-UHFFFAOYSA-N |
正規SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
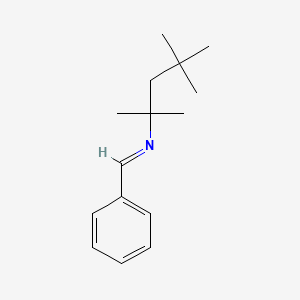
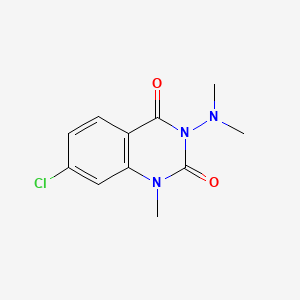
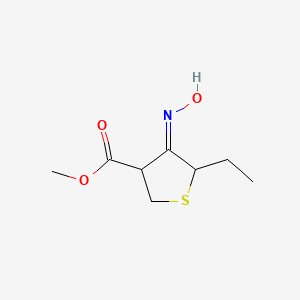
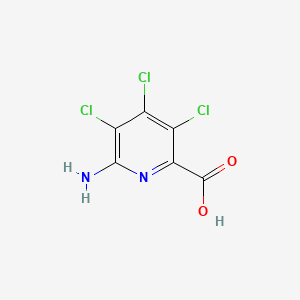
![Cyanamide, [5-carbonyl-3,5-dihydro-3-methyl-4H-imidazol-4-ylidene]-, [N(E)]-](/img/structure/B13802857.png)
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
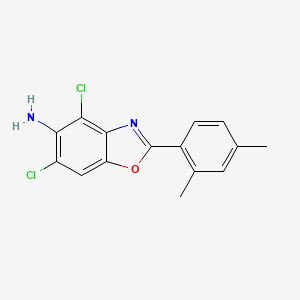

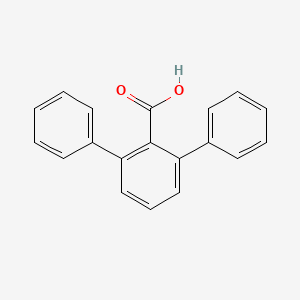
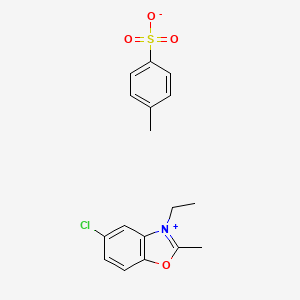

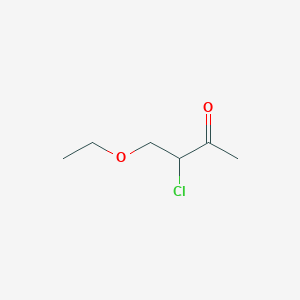
![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
